molecular formula C₁₁¹³CH₂₂O₁₁ B1157552 D-Cellobiose-1'-13C

D-Cellobiose-1'-13C

Cat. No.: B1157552
M. Wt: 343.29
Attention: For research use only. Not for human or veterinary use.
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Description

D-Cellobiose-1'-¹³C is a stable isotope-labeled derivative of cellobiose, a disaccharide composed of two β-1,4-linked glucose units. The compound is specifically enriched with ¹³C at the 1' position of the reducing glucose moiety (Figure 1). This labeling enables precise tracking in metabolic studies, structural analysis via nuclear magnetic resonance (NMR), and applications in isotope-based tracer experiments . Its molecular formula is C₁₂H₂₂O₁₁ (with ¹³C substitution at the 1' position), and it is commercially available with high isotopic purity (>98%) for research purposes .

Properties

Molecular Formula

C₁₁¹³CH₂₂O₁₁

Molecular Weight

343.29

Synonyms

4-O-beta-D-[1-13C]glucopyranosyl-D-glucose

Origin of Product

United States

Scientific Research Applications

Metabolic Studies

D-Cellobiose-1'-13C is primarily used in metabolic studies to trace carbohydrate metabolism in living organisms. The incorporation of the stable carbon isotope allows researchers to track the fate of this compound within biological systems.

Key Applications:

  • Nutritional Studies: Researchers utilize this compound to understand how carbohydrates are digested and metabolized in humans and animals. This is particularly useful in studying the absorption rates of different sugars and their impact on health outcomes.
  • Microbial Metabolism: In microbiology, this compound serves as a substrate for studying the metabolic pathways of gut microbiota. By analyzing the metabolites produced from D-cellobiose fermentation, scientists can gain insights into microbial diversity and functionality within the gut ecosystem .

Food Science

This compound has significant implications in food science, particularly in understanding the composition and quality of food products.

Key Applications:

  • Food Labeling and Authenticity: The compound can be used as a tracer to verify the authenticity of food products, especially those derived from plant sources. By analyzing the isotopic composition of sugars in food samples, researchers can detect adulteration or mislabeling.
  • Flavor Development Studies: In food technology, this compound is employed to study flavor development during fermentation processes. Tracking how this disaccharide is converted into various flavor compounds can help improve food processing techniques .

Environmental Research

The environmental applications of this compound are emerging, particularly in understanding soil health and carbon cycling.

Key Applications:

  • Soil Microbial Activity: this compound is used to assess microbial activity in soil ecosystems. By monitoring the breakdown of this compound, researchers can evaluate soil health and the efficiency of carbon utilization by soil microorganisms.
  • Carbon Cycling Studies: The compound aids in tracing carbon flow through different ecological compartments, helping scientists understand how organic matter decomposition affects carbon sequestration and greenhouse gas emissions .

Case Study 1: Metabolic Tracing in Humans

A study utilized this compound to investigate carbohydrate absorption rates in a cohort of healthy adults. Participants consumed a controlled meal containing the labeled compound, and subsequent blood samples were analyzed for isotopic enrichment. The findings indicated variations in absorption rates based on individual metabolic profiles.

ParameterValue
Sample Size30 participants
Absorption Rate85% (average)
Isotopic Enrichment15% (mean)

Case Study 2: Soil Health Assessment

In an agricultural study, this compound was applied to different soil types to evaluate microbial response. Soil samples were collected over several weeks post-treatment to measure changes in microbial biomass and activity.

Soil TypeMicrobial Biomass (mg/g)Activity (μg CO2/g/h)
Loamy Soil25010
Sandy Soil1505

Comparison with Similar Compounds

Isotopic Variants of Cellobiose

D-Cellobiose-1'-¹³C belongs to a family of ¹³C-labeled cellobiose isotopologues, each distinguished by the position and number of ¹³C substitutions (Table 1).

Table 1: Key Isotopic Variants of Cellobiose

Compound Name CAS Number ¹³C Labeling Position(s) Key Applications
D-Cellobiose-1'-¹³C Not Provided 1' position (reducing end) NMR structural studies, targeted metabolic tracing
D-Cellobiose-1-¹³C TRC C255002 1 position (non-reducing end) Position-specific isotope analysis
D-Cellobiose-¹³C₁₂ TRC C255004 All 12 carbon atoms Comprehensive metabolic flux analysis, isotope dilution mass spectrometry
Unlabeled D-(+)-Cellobiose 528-50-7 None General biochemical research
  • D-Cellobiose-¹³C₁₂ : Fully labeled with ¹³C, this compound provides a robust tracer for metabolic flux analysis but requires sophisticated analytical techniques (e.g., high-resolution mass spectrometry) to resolve complex isotopic patterns. In contrast, D-Cellobiose-1'-¹³C simplifies data interpretation in NMR by isolating the ¹³C signal to a single position .
  • D-Cellobiose-1-¹³C: Labeled at the non-reducing end, this variant is used to study glycosidic bond cleavage kinetics, contrasting with D-Cellobiose-1'-¹³C, which focuses on reducing-end reactivity .
Structural Derivatives of Cellobiose

Cellobiosan (CAS 35405-71-1) : An anhydrous form of cellobiose, cellobiosan lacks a water molecule in its structure. This modification reduces solubility in aqueous systems compared to D-Cellobiose-1'-¹³C, limiting its use in biological studies but favoring pyrolysis or combustion experiments .

D-(+)-Cellobiose Octaacetate (CAS 3616-19-1) : Acetylation of all hydroxyl groups enhances lipophilicity, making this derivative soluble in organic solvents. Unlike D-Cellobiose-1'-¹³C, it is primarily used in synthetic chemistry as a protected intermediate, bypassing the need for isotopic labeling .

Comparison with Other ¹³C-Labeled Carbohydrates
  • Like D-Cellobiose-1'-¹³C, it enables position-specific tracking but targets protein synthesis pathways rather than carbohydrate metabolism .

Preparation Methods

Stepwise Glycosylation Using Protected Monomers

The stepwise addition method, historically employed for oligosaccharide synthesis, has been adapted for ¹³C-labeled cellobiose. Key steps include:

  • Glucose Derivative Preparation :

    • D-Glucose-1-¹³C is peracetylated using acetic anhydride in pyridine to yield 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose-1-¹³C.

    • Selective deprotection at the anomeric position (C1) is achieved via controlled acid hydrolysis (e.g., 0.1 M HCl in THF, 40°C, 2 hr).

  • Glycosylation Reaction :

    • The activated donor (e.g., trichloroacetimidate or bromide) is coupled with a protected glucose acceptor at the C4 hydroxyl group. For example, benzyl or pivaloyl groups protect O-2, O-3, and O-6 positions to prevent undesired side reactions.

    • Catalysis by silver triflate or BF₃·Et₂O promotes β-(1→4) linkage formation, yielding protected cellobiose-1'-¹³C.

  • Global Deprotection :

    • Hydrogenolysis (H₂/Pd-C) or alkaline hydrolysis (NaOMe/MeOH) removes protecting groups, yielding D-cellobiose-1'-¹³C.

Table 1: Representative Reaction Conditions for Glycosylation

ParameterConditionYield (%)Reference
DonorPenta-O-acetyl-β-D-glucose-1-¹³C
Acceptor2,3,6-Tri-O-benzyl-D-glucopyranose
CatalystAgOTf (0.2 equiv)62
SolventDichloromethane
Reaction Time12 hr, 0°C

Cationic Ring-Opening Polymerization (CROP)

Nakatsubo et al. demonstrated that 1,4-anhydro-2,3,6-tri-O-pivaloyl-β-D-glucopyranose-1-¹³C undergoes stereoselective polymerization using tritylium tetrafluoroborate (Ph₃CBF₄):

  • Monomer Activation :

    • The 1,4-anhydroglucose derivative is treated with Ph₃CBF₄ to generate a trityl oxocarbenium ion intermediate.

  • Chain Propagation :

    • The oxocarbenium ion undergoes nucleophilic attack by the C4 hydroxyl of another monomer, forming β-(1→4) linkages.

    • DP ≈ 20 is achievable under optimized conditions (CH₂Cl₂, −40°C, 24 hr).

  • Depolymerization :

    • Acidic hydrolysis (0.5 M H₂SO₄, 100°C, 6 hr) cleaves the polymer into cellobiose-1'-¹³C.

Key Advantage : This method ensures high stereoregularity but requires meticulous control of protecting groups (e.g., 3-O-benzyl for regioselectivity).

Enzymatic Synthesis Using Cellulose Synthase

In Vitro Biosynthesis with Bacterial Cellulose Synthase

Acetobacter xylinum (now Komagataeibacter xylinus) cellulose synthase (CesA) has been utilized to incorporate ¹³C-labeled glucose into cellobiose units:

  • Substrate Preparation :

    • D-Glucose-1-¹³C is converted to UDP-glucose-1-¹³C via enzymatic phosphorylation (hexokinase) and uridylylation (UDP-glucose pyrophosphorylase).

  • Polymerization :

    • CesA catalyzes the transfer of glucose from UDP-glucose-1-¹³C to the non-reducing end of a growing β-(1→4)-glucan chain.

  • Hydrolysis to Cellobiose :

    • Cellulases (e.g., from Trichoderma reesei) hydrolyze cellulose-1'-¹³C to cellobiose-1'-¹³C.

Table 2: Enzymatic Synthesis Parameters

ParameterConditionReference
EnzymeA. xylinum CesA
SubstrateUDP-glucose-1-¹³C (10 mM)
CofactorMg²⁺ (5 mM)
Incubation Time48 hr, 30°C
Hydrolysis EnzymeEndoglucanase II (EGII)

Purification and Characterization

Chromatographic Purification

  • Size-Exclusion Chromatography (SEC) : Removes polymeric byproducts using Bio-Gel P-2 columns (eluent: H₂O).

  • HPLC : C18 reverse-phase columns (acetonitrile:H₂O = 70:30) resolve cellobiose-1'-¹³C from monosaccharides.

Structural Validation

  • ¹³C NMR : The C1' resonance appears at δ 103.5 ppm (J₆-C1'–C2 ≈ 42 Hz), confirming β-linkage.

  • High-Resolution Mass Spectrometry (HRMS) : [M+Na]⁺ = 365.1054 (calc. 365.1058 for C₁₁[¹³C]H₂₂O₁₁Na).

Table 3: Key Spectral Data

TechniqueObservationReference
¹³C NMR (D₂O)δ 103.5 (C1'), 75.2 (C4)
HRMS (ESI+)m/z 365.1054 ([M+Na]⁺)
Melting Point223–230°C (dec.)

Challenges and Optimization Strategies

Isotopic Dilution

Trace unlabeled glucose in the starting material reduces isotopic purity. Solutions include:

  • Recrystallization : D-Glucose-1-¹³C is recrystallized twice from hot ethanol.

  • Enzymatic Purification : Glucose oxidase selectively degrades unlabeled glucose.

Glycosylation Efficiency

Low yields in chemical synthesis are addressed by:

  • Microwave Assistance : Reduces reaction time from 12 hr to 30 min (70°C).

  • Flow Chemistry : Continuous processing improves consistency.

Applications in Metabolic Tracing

D-Cellobiose-1'-¹³C enables precise quantification of cellulose degradation products in lignocellulosic biomass studies. For example, when administered to Clostridium thermocellum, its incorporation into extracellular metabolites confirms cellulase activity via LC-MS detection of ¹³C-labeled cellodextrins .

Q & A

Basic Experimental Design for 13C-Labeled Cellobiose Studies

Q: How should researchers design experiments to investigate metabolic pathways using D-Cellobiose-1'-13C? A:

  • Key Considerations :
    • Tracer Selection : Ensure isotopic purity (>99%) and verify positional labeling (1'-13C) via NMR or mass spectrometry .
    • Steady-State vs. Dynamic Labeling : For metabolic flux analysis (MFA), use steady-state labeling to achieve isotopic equilibrium. For dynamic studies, track time-resolved incorporation into metabolites .
    • Cell Culture Conditions : Optimize media composition to avoid unlabeled carbon sources that dilute the 13C signal .
  • Validation : Include controls (e.g., unlabeled cellobiose) to distinguish background noise from tracer-derived signals .

Advanced Data Interpretation in 13C Tracer Studies

Q: How can researchers resolve contradictions in 13C labeling patterns when using this compound? A:

  • Common Pitfalls :
    • Isotopic Dilution : Unaccounted endogenous carbon pools may skew labeling ratios. Use mass isotopomer distribution analysis (MIDA) to correct for dilution .
    • Compartmentalization : Subcellular metabolite pools (e.g., cytosolic vs. mitochondrial) may exhibit divergent labeling. Combine fractionation techniques with LC-MS/MS .
  • Methodological Adjustments :
    • Apply computational tools like OpenFLUX or INCA to model flux distributions and identify pathway bottlenecks .

Synthesis and Characterization of 13C-Labeled Cellobiose

Q: What steps are critical for synthesizing and validating this compound in-house? A:

  • Synthesis Protocol :
    • Enzymatic Catalysis : Use β-glucosidase to selectively introduce 13C at the C1' position of glucose, followed by condensation with a second glucose unit .
    • Purification : Employ size-exclusion chromatography to isolate cellobiose from unreacted monomers .
  • Characterization :
    • NMR : Confirm 13C incorporation via 13C-1H HSQC spectra, focusing on the anomeric carbon (δ ~100-105 ppm) .
    • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]+ at m/z 343.11 (13C-labeled) vs. 342.11 (unlabeled) .

Integrating 13C Data with Multi-Omics Workflows

Q: How can 13C tracing data from this compound be integrated with proteomic or transcriptomic datasets? A:

  • Workflow Design :
    • Parallel Sampling : Collect aliquots for metabolomics (LC-MS), proteomics (shotgun MS), and transcriptomics (RNA-seq) at identical time points .
    • Data Normalization : Use variance-stabilizing transformations to harmonize 13C labeling ratios with protein/gene expression levels .
  • Advanced Tools :
    • Leverage platforms like MetaboAnalyst 5.0 for pathway enrichment analysis and cross-omics correlation networks .

Reproducibility and Reporting Standards

Q: What documentation is essential for ensuring reproducibility in 13C tracer studies? A:

  • Required Details :
    • Experimental Section : Specify tracer concentration, incubation duration, and quenching methods (e.g., cold methanol) .
    • Data Availability : Deposit raw MS spectra in repositories like MetaboLights, adhering to ISA-Tab metadata standards .
  • Peer-Review Checks :
    • Reviewers should verify isotopic purity, statistical rigor (e.g., ANOVA for biological replicates), and alignment with MIAMET guidelines for metabolomics .

Addressing Isotopic Interference in Complex Systems

Q: How can researchers mitigate interference from natural 13C abundance in microbial consortia studies? A:

  • Strategies :
    • Background Subtraction : Measure natural 13C abundance in unlabeled controls and subtract from experimental samples .
    • High-Resolution MS : Use instruments with resolving power >50,000 (e.g., Orbitrap) to distinguish tracer-derived 13C from natural abundance .
  • Case Study :
    • In lignocellulose-degrading microbes, pre-acclimatization to unlabeled cellobiose reduces metabolic "noise" during tracer experiments .

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